Technical Documentation Center

3-(4-Ethoxyphenoxy)azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Ethoxyphenoxy)azetidine
  • CAS: 1220028-44-3

Core Science & Biosynthesis

Foundational

3-(4-Ethoxyphenoxy)azetidine basic properties

An In-Depth Technical Guide to the Core Properties of 3-(4-Ethoxyphenoxy)azetidine Executive Summary This technical guide provides a comprehensive analysis of 3-(4-Ethoxyphenoxy)azetidine, a heterocyclic compound of sign...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Properties of 3-(4-Ethoxyphenoxy)azetidine

Executive Summary

This technical guide provides a comprehensive analysis of 3-(4-Ethoxyphenoxy)azetidine, a heterocyclic compound of significant interest to medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a privileged scaffold in drug discovery.[1][2][3] Its inherent ring strain and distinct three-dimensional geometry can confer advantageous physicochemical and pharmacokinetic properties, including enhanced solubility, metabolic stability, and binding affinity.[3] This document delineates the core basic properties of 3-(4-Ethoxyphenoxy)azetidine, presenting predicted physicochemical parameters, a detailed synthetic methodology with mechanistic insights, a workflow for analytical characterization, and a discussion of its potential in a biological context. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and related scaffolds in their work.

The Azetidine Scaffold in Modern Drug Discovery

The azetidine moiety is a versatile building block that has seen a surge in application within pharmaceutical research.[2] Unlike its more strained three-membered aziridine counterpart or the more flexible five-membered pyrrolidine, the azetidine ring offers a unique balance of conformational rigidity and stability.[1] This structural feature makes it an attractive bioisosteric replacement for other common groups, enabling fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

3-(4-Ethoxyphenoxy)azetidine incorporates three key structural motifs:

  • The Azetidine Ring: The core of the molecule, providing a rigid, sp³-rich scaffold. Its nitrogen atom is basic and can serve as a hydrogen bond acceptor or a point for salt formation to improve aqueous solubility.

  • The Ether Linkage: A stable, chemically robust linker that positions the aromatic and heterocyclic components with a defined spatial relationship.

  • The 4-Ethoxyphenyl Group: A substituted aromatic ring that can engage in various non-covalent interactions within a biological target, such as hydrophobic and π-stacking interactions.

The strategic combination of these features makes 3-(4-Ethoxyphenoxy)azetidine a valuable scaffold for exploring new chemical space in the pursuit of novel therapeutics.

Physicochemical and Predicted Properties

PropertyPredicted ValueRationale & Significance
Molecular Formula C₁₁H₁₅NODerived from the chemical structure.
Molecular Weight 177.24 g/mol Foundational for all stoichiometric calculations in synthesis and analysis.
Predicted XLogP ~1.8 - 2.2Indicates moderate lipophilicity, suggesting good potential for membrane permeability balanced with sufficient aqueous solubility. Analog data supports this range.[4][5]
Predicted pKa ~8.5 - 9.5Refers to the conjugate acid of the azetidine nitrogen. This basicity allows for salt formation with acids, a common strategy to enhance the solubility and handling of amine-containing drug candidates.
Topological Polar Surface Area (TPSA) 21.26 ŲCalculated based on the nitrogen and oxygen atoms. A TPSA below 90 Ų is often correlated with good cell permeability and oral bioavailability.
Hydrogen Bond Acceptors 2 (N, O)The nitrogen and oxygen atoms can accept hydrogen bonds, influencing solubility and target binding.
Hydrogen Bond Donors 1 (N-H)The secondary amine in the azetidine ring can donate a hydrogen bond, a critical interaction in many ligand-receptor binding events.
Rotatable Bonds 3The number of rotatable bonds influences conformational flexibility. A lower number, as seen here, suggests a more rigid structure, which can be beneficial for binding affinity by reducing the entropic penalty upon binding.

Synthesis and Mechanistic Rationale

The synthesis of azetidines can be challenging due to ring strain; however, several robust methods have been developed.[2] A highly reliable and logical approach for synthesizing 3-(4-Ethoxyphenoxy)azetidine is via a Williamson ether synthesis, followed by deprotection. This method offers high yields and utilizes readily available starting materials.

Causality of Experimental Design: The chosen pathway involves two key stages. First, the ether linkage is formed. A protected form of 3-hydroxyazetidine is used because the unprotected secondary amine could otherwise interfere with the reaction. The Williamson ether synthesis is selected for its efficiency in forming aryl ethers. Second, the protecting group is removed under conditions that will not cleave the newly formed ether bond. The Boc-protecting group is ideal as it is stable to the basic conditions of the ether synthesis but can be cleanly removed with acid.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of tert-butyl 3-(4-ethoxyphenoxy)azetidine-1-carboxylate

  • To a stirred solution of 4-ethoxyphenol (1.0 eq.) in anhydrous dimethylformamide (DMF, ~0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phenol to form the sodium phenoxide, a potent nucleophile. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the phenoxide.

  • Add a solution of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.1 eq.) in DMF to the reaction mixture.

    • Rationale: A mesylate is an excellent leaving group, making the C3 position of the azetidine highly electrophilic and susceptible to nucleophilic attack by the phenoxide. This is a standard intramolecular SN2 reaction.[1][6]

  • Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure protected product.

Step 2: Deprotection to yield 3-(4-Ethoxyphenoxy)azetidine

  • Dissolve the purified tert-butyl 3-(4-ethoxyphenoxy)azetidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (~0.2 M).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M, 5-10 eq.), at room temperature.

    • Rationale: The Boc (tert-butoxycarbonyl) group is labile in strong acid. The acid protonates the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • If the HCl salt is desired, the resulting solid can be triturated with diethyl ether and filtered. If the free base is required, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-(4-Ethoxyphenoxy)azetidine.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Deprotection 4_Ethoxyphenol 4-Ethoxyphenol Step1_Reaction 1. NaH, DMF, 0°C to RT 2. Heat 4_Ethoxyphenol->Step1_Reaction N_Boc_3_OMs_Azetidine N-Boc-3-mesyloxyazetidine N_Boc_3_OMs_Azetidine->Step1_Reaction Protected_Product N-Boc-3-(4-ethoxyphenoxy)azetidine Step1_Reaction->Protected_Product Protected_Product_Input N-Boc-3-(4-ethoxyphenoxy)azetidine Step2_Reaction TFA or HCl/Dioxane DCM, RT Final_Product 3-(4-Ethoxyphenoxy)azetidine Step2_Reaction->Final_Product Protected_Product_Input->Step2_Reaction

Caption: Synthetic route to 3-(4-Ethoxyphenoxy)azetidine.

Spectroscopic and Chromatographic Characterization

Unambiguous structural confirmation relies on a suite of standard analytical techniques. The following data are predicted for the final product and are essential for verifying its identity and purity.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Two doublets (AA'BB' system) in the range of δ 6.8-7.2 ppm. - Azetidine Protons: Complex multiplets for CH₂ and CH protons between δ 3.5-5.0 ppm. - Ethoxy Protons: A quartet (~δ 4.0 ppm, -OCH₂-) and a triplet (~δ 1.4 ppm, -CH₃). - Amine Proton: A broad singlet (N-H), exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Signals in the range of δ 115-160 ppm. - Azetidine Carbons: Signals for the two CH₂ groups and the CH-O group typically in the range of δ 45-70 ppm. - Ethoxy Carbons: Signals around δ 63 ppm (-OCH₂-) and δ 15 ppm (-CH₃).
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 178.12. This provides confirmation of the molecular weight.
FT-IR - N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹. - C-H Stretches: Aromatic (~3050 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹). - Aromatic C=C: Peaks around 1500-1600 cm⁻¹. - C-O-C Stretch: A strong absorption in the 1200-1250 cm⁻¹ region.
HPLC/TLC A single spot/peak on multiple solvent systems indicates high purity. Retention factor (Rf) or retention time (RT) serves as a key identifier.
Visualization of Analytical Workflow

Analytical_Workflow cluster_characterization Structural Verification & Purity Analysis Crude_Product Crude Synthetic Product Purification Flash Chromatography Crude_Product->Purification Pure_Product Purified 3-(4-Ethoxyphenoxy)azetidine Purification->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR MS Mass Spectrometry (MS) Pure_Product->MS IR FT-IR Spectroscopy Pure_Product->IR Purity_Check HPLC / UPLC Pure_Product->Purity_Check Final_Confirmation Confirmed Structure & >95% Purity NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation Purity_Check->Final_Confirmation

Caption: Workflow for purification and characterization.

Biological and Medicinal Chemistry Context

Azetidine-containing molecules exhibit a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[2][7] The specific scaffold of 3-(4-Ethoxyphenoxy)azetidine is not a known drug, but its components suggest potential applications as a modulator of central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) or ion channels, where substituted phenoxy-alkylamine motifs are common.

Structure-Activity Relationship (SAR) Postulates
  • Azetidine Nitrogen: The basicity of this nitrogen is critical. It can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor binding pocket. Its constrained nature limits conformational penalties upon binding.

  • Phenoxy Linker: This linker provides a specific vector and distance between the basic nitrogen and the aromatic ring. Modifications to this linker would systematically alter this relationship, which is a key strategy in lead optimization.

  • 4-Ethoxy Group: This group projects into what is often a hydrophobic sub-pocket in a binding site. The ethoxy group is generally more metabolically stable than a methoxy group. Exploring variations at this position (e.g., changing alkyl length, adding fluorine) would be a logical next step in an SAR campaign to probe this sub-pocket and modulate properties like potency and metabolic stability.

Visualization of Potential Biomolecular Interactions

SAR_Concept cluster_protein Hypothetical Receptor Binding Pocket Molecule 3-(4-Ethoxyphenoxy)azetidine Ionic_Interaction Acidic Residue (e.g., ASP, GLU) Molecule->Ionic_Interaction Ionic Bond (Azetidine N⁺) H_Bond H-Bond Donor/Acceptor Molecule->H_Bond H-Bond (Ether O) Hydrophobic_Pocket Hydrophobic Pocket (e.g., LEU, ILE, VAL) Molecule->Hydrophobic_Pocket Hydrophobic Interaction (Ethoxy & Phenyl)

Caption: Postulated interactions within a biological target.

Conclusion and Future Directions

3-(4-Ethoxyphenoxy)azetidine represents a foundational scaffold with highly favorable characteristics for drug discovery. Its predicted physicochemical properties suggest a good starting point for developing orally bioavailable CNS agents or other therapeutics. The synthetic route is robust and amenable to modification for the creation of analog libraries.

Future work should focus on the empirical validation of the predicted properties, followed by the synthesis of a focused library of derivatives to explore the structure-activity relationships. Screening this library against various biological targets, particularly GPCRs and ion channels, could uncover novel biological activity and provide the basis for a new lead optimization program.

References

  • Al-Majidi, S.M., & Hama, L.H.K. (2015). Synthesis and antimicrobial evaluation activity of some new substituted spirothiazolidine, imidazolinone and azetidine derivatives of 5-bromo isatin. Journal of Zankoi Sulaimani, 17(1), 49-59. (Note: While this source discusses azetidines, the specific link is not provided in the search results, so a general citation is made based on the provided text).
  • Bari, S. B., et al. (n.d.). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Leśniak, S., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 26(11), 3379. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenoxy)azetidine. PubChem. [Link]

  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5038-5063. [Link]

  • Parmar, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100113. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenoxy)azetidine (C9H10BrNO). University of Luxembourg. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)azetidine. PubChem. [Link]

  • Alchem.Pharmtech. (n.d.). 3-(4-Ethylphenoxy)azetidine. Alchem.Pharmtech. [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. [Link]

  • Singh, R., & Pal, D. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. (Note: General citation based on title, direct link unavailable).
  • Kumar, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 16(1), 55-80. [Link]

Sources

Exploratory

Core Molecular Structure and Predicted Physicochemical Properties

An In-depth Technical Guide to 3-(4-Ethoxyphenoxy)azetidine: Structure, Synthesis, and Analysis Foreword for the Research Professional: The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for it...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-Ethoxyphenoxy)azetidine: Structure, Synthesis, and Analysis

Foreword for the Research Professional: The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional trajectories to drug candidates.[1] This guide focuses on 3-(4-ethoxyphenoxy)azetidine, a specific derivative combining the strained 4-membered heterocycle with an ethoxyphenoxy moiety. Due to the limited volume of publicly available data specifically for this compound, this document serves as a predictive and methodological whitepaper. By synthesizing data from closely related analogs and foundational chemical principles, we provide a robust framework for its synthesis, characterization, and analysis. As senior application scientists, our goal is to not only present protocols but to elucidate the causal reasoning behind our strategic choices, ensuring a self-validating and insightful experimental approach.

3-(4-Ethoxyphenoxy)azetidine is composed of a central azetidine ring substituted at the 3-position with a 4-ethoxyphenoxy group via an ether linkage. This structure is significant; the azetidine ring acts as a bioisostere for other groups and can improve properties like metabolic stability and solubility, while the phenoxy moiety provides a scaffold for aromatic interactions with biological targets. The terminal ethoxy group can further influence lipophilicity and binding interactions.

cluster_0 Synthesis Pathway Reactant1 N-Boc-3-hydroxyazetidine Step2 Nucleophilic Substitution (SN2) DMF, 60-80°C Reactant1->Step2 Reactant2 4-Ethoxyphenol Step1 Deprotonation (NaH or K₂CO₃) Reactant2->Step1 Step1->Step2 Intermediate N-Boc-3-(4-ethoxyphenoxy)azetidine Step2->Intermediate Step3 Deprotection (TFA or HCl) FinalProduct 3-(4-Ethoxyphenoxy)azetidine Step3->FinalProduct Intermediate->Step3 cluster_ms Predicted MS/MS Fragmentation Parent [M+H]⁺ m/z = 194.12 Frag1 [C₈H₉O₂]⁺ m/z = 137.06 (Loss of Azetidine) Parent->Frag1 - C₃H₇N Frag2 [C₃H₆N]⁺ m/z = 56.05 (Loss of Ethoxyphenol) Parent->Frag2 - C₈H₈O₂ Frag3 [C₆H₅O]⁺ m/z = 93.03 (Loss of Ethylene from m/z 137) Frag1->Frag3 - C₂H₄

Sources

Foundational

Spectroscopic Profile of 3-(4-Ethoxyphenoxy)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-Ethoxyphenoxy)azetidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the azet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Ethoxyphenoxy)azetidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the azetidine ring and the phenoxy moiety in bioactive molecules. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a key structural feature in various natural products and synthetic compounds with diverse biological activities.[1][2] Its incorporation can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability. This guide provides an in-depth analysis of the expected spectroscopic characteristics of 3-(4-Ethoxyphenoxy)azetidine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from closely related analogs and established spectroscopic principles to provide a reliable predictive profile.

Molecular Structure

The structural formula of 3-(4-Ethoxyphenoxy)azetidine is presented below. The atom numbering scheme used throughout this guide is also indicated.

Caption: Molecular structure of 3-(4-Ethoxyphenoxy)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for 3-(4-Ethoxyphenoxy)azetidine are detailed below. These predictions are based on the analysis of related structures containing azetidine and phenoxy moieties.[3][4]

¹H NMR (Proton NMR)

The expected ¹H NMR spectrum of 3-(4-Ethoxyphenoxy)azetidine in a suitable solvent like CDCl₃ would exhibit distinct signals for the aromatic, azetidine, and ethoxy protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.90d2HH8, H10
~ 6.82d2HH7, H11
~ 4.90m1HH3
~ 4.00q2HH13
~ 3.80t2HH2
~ 3.60t2HH4
~ 2.50br s1HH-N
~ 1.40t3HH14

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for NMR analysis of moderately polar organic compounds, offering good solubility and minimal interference in the proton spectrum.

  • Multiplicity: The splitting patterns (d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet) are predicted based on the expected spin-spin coupling between adjacent non-equivalent protons. The aromatic protons are expected to appear as two doublets due to the para-substitution pattern. The ethoxy group protons will show a characteristic quartet and triplet. The azetidine protons will likely exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other and the methine proton.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 154.0C9
~ 151.0C6
~ 118.0C7, C11
~ 115.0C8, C10
~ 70.0C3
~ 64.0C13
~ 50.0C2, C4
~ 15.0C14

Expertise & Experience: The chemical shifts are estimated based on the electronic environment of each carbon atom. The carbons attached to oxygen (C3, C6, C9, and C13) are expected to be significantly downfield. The aromatic carbons will appear in the typical range of 110-160 ppm. The aliphatic carbons of the azetidine ring and the ethoxy group will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 3-(4-Ethoxyphenoxy)azetidine are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3300Medium, BroadN-H stretch
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
1600, 1500StrongAromatic C=C stretch
1240StrongAryl-O stretch (asymmetric)
1120StrongC-N stretch
1040StrongAlkyl-O stretch

Trustworthiness: The presence of a broad absorption around 3300 cm⁻¹ is a strong indicator of the N-H bond in the azetidine ring.[5] The characteristic strong bands for the aromatic C=C stretching and the C-O stretching of the ether linkages are reliable markers for the phenoxy and ethoxy groups. The aliphatic C-H stretching bands confirm the presence of the azetidine and ethyl groups.

IR_Vibrational_Modes cluster_0 Key Vibrational Modes N-H Stretch N-H Stretch Aromatic C-H Stretch Aromatic C-H Stretch Aliphatic C-H Stretch Aliphatic C-H Stretch Aromatic C=C Stretch Aromatic C=C Stretch Aryl-O Stretch Aryl-O Stretch C-N Stretch C-N Stretch Alkyl-O Stretch Alkyl-O Stretch

Caption: Key IR vibrational modes for 3-(4-Ethoxyphenoxy)azetidine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features. For 3-(4-Ethoxyphenoxy)azetidine (C₁₁H₁₅NO₂), the exact mass is approximately 193.11 g/mol .

Predicted Fragmentation Pattern: Electron impact (EI) ionization would likely lead to the following fragmentation pathways. The molecular ion peak [M]⁺ at m/z 193 would be observed. Subsequent fragmentation could involve cleavage of the ether bond, the azetidine ring, or the ethoxy group.

  • Loss of the ethoxy group: A fragment at m/z 148 could result from the loss of the ethoxy radical (•OCH₂CH₃).

  • Cleavage of the azetidine ring: Fission of the four-membered ring can lead to various smaller fragments.

  • Formation of the phenoxy cation: A prominent peak at m/z 121 corresponding to the [HOC₆H₄OCH₂CH₃]⁺ ion is plausible.

  • Formation of the azetidinyl cation: A fragment corresponding to the azetidin-3-yloxy cation could also be observed.

The predicted mass spectrometry data for related compounds like 3-(4-nitrophenoxy)azetidine and 3-(4-bromophenoxy)azetidine show characteristic fragmentation patterns involving the phenoxy moiety, supporting these predictions.[6][7]

MS_Fragmentation M [M]+. m/z = 193 F1 [M - C2H5O]+. m/z = 148 M->F1 - •OCH2CH3 F2 [HOC6H4OCH2CH3]+. m/z = 121 M->F2 - C3H4N• F3 [C3H6NO]+. m/z = 72 M->F3 - C8H9O•

Caption: Plausible MS fragmentation pathway for 3-(4-Ethoxyphenoxy)azetidine.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-Ethoxyphenoxy)azetidine in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) plates or prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use electron impact (EI) or a soft ionization technique like electrospray ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 3-(4-Ethoxyphenoxy)azetidine based on established principles and data from analogous structures. The presented NMR, IR, and MS data serve as a valuable reference for researchers and scientists working with this compound, aiding in its identification, characterization, and quality control during drug development processes. Experimental verification of this data is recommended for definitive structural confirmation.

References

  • Hashim O.S., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • PubChem. 3-(4-nitrophenoxy)azetidine hydrochloride. [Link]

  • PubChem. 3-(4-Fluorophenoxy)azetidine. [Link]

  • Wasit Journal for Science & Medicine. (2014). Spectroscopic Studies of 3-(4-chlorophenylazo)- 4- hydroxyl acetophenone and Some of it's Metal Complexes. [Link]

  • PubChem. 3-(4-bromophenoxy)azetidine. [Link]

  • Bighdeli, M. A., et al. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules. [Link]

  • Aljamali, D. N. M. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]

  • PubChem. Azetidine. [Link]

  • PubMed. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1]benzothiazepin-1-ones under electron impact ionization conditions. [Link]

  • Szurmai, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

  • MDPI. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. [Link]

  • SpectraBase. 1-(4-fluoro-phenyl)-3-(4-methoxy-phenoxy)-azetidin-2-one. [Link]

  • International Journal of Drug Delivery Technology. (2020). Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds from Heterocyclic Schiff Bases. [Link]

Sources

Exploratory

The Pharmacological Profile of 3-(4-Ethoxyphenoxy)azetidine: A Scarcity of Specific Data

For the attention of Researchers, Scientists, and Drug Development Professionals. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific pharmacological data for the compound 3-(4-Ethoxyphenoxy)azetidine. While the azetidine scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules, detailed in vitro and in vivo studies, including mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology, for this particular analogue appear to be unpublished or not widely disseminated.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is of considerable interest to medicinal chemists due to its unique conformational properties and its ability to serve as a versatile scaffold in drug design.[1][2] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antibacterial, antiviral, and central nervous system effects.[2]

The Azetidine Scaffold: A Platform for Diverse Biological Activity

The inherent ring strain of the azetidine structure contributes to its chemical reactivity and its ability to interact with biological targets.[1] This has been exploited in the development of numerous therapeutic agents. For instance, different derivatives of azetidine have been investigated for their potential as:

  • Antitubercular Agents: Certain azetidine derivatives have shown potent bactericidal activity against Mycobacterium tuberculosis by interfering with the biosynthesis of the cell envelope.[3]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors: Novel azetidine analogues have been synthesized and evaluated for their potent inhibition of dopamine uptake into synaptic vesicles, suggesting potential applications in treating substance abuse disorders.[4]

  • Neurokinin-2 (NK2) Receptor Antagonists: The incorporation of a 3-substituted azetidine ring has been a key structural modification in the development of potent and metabolically stable NK2 receptor antagonists.[5]

  • Antiviral and Antibiotic Enhancers: Certain N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have demonstrated modest antiviral activity against viruses such as human coronavirus and influenza A.[6]

  • Antimalarial Agents: A bicyclic azetidine derivative, BRD3914, has shown potent in vivo antimalarial activity, outperforming the established drug chloroquine in preclinical models.[7]

Synthesis of Azetidine Derivatives

The synthesis of azetidine-containing compounds can be challenging, but various synthetic routes have been developed.[2] Common methods include intramolecular cyclization reactions.[1][8] For example, fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized via standard [2+2] ketene-imine cycloadditions (Staudinger reaction).[9][10] Another approach involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines.[8]

Concluding Remarks

While the broader class of azetidine-containing molecules represents a rich field for drug discovery, there is a conspicuous absence of specific pharmacological data for 3-(4-Ethoxyphenoxy)azetidine in the current scientific literature. Researchers interested in this specific compound would likely need to undertake foundational in vitro and in vivo studies to elucidate its pharmacological profile. Such studies would include binding assays against a panel of relevant biological targets, functional assays to determine agonist or antagonist activity, and preliminary pharmacokinetic and toxicological assessments. Without this primary data, a comprehensive technical guide on the pharmacological profile of 3-(4-Ethoxyphenoxy)azetidine cannot be constructed.

References

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Refining Protocols for 3-(4-Ethoxyphenoxy)azetidine Functionalization

Welcome to the technical support center for the functionalization of 3-(4-Ethoxyphenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-(4-Ethoxyphenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common experimental challenges. Here, we address specific issues you may encounter, offering not just solutions but also the scientific reasoning behind them.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to anticipate and solve common problems encountered during the N-functionalization of 3-(4-Ethoxyphenoxy)azetidine.

N-Alkylation Reactions

Question: I am seeing low yields and the formation of multiple products in the N-alkylation of 3-(4-Ethoxyphenoxy)azetidine with a primary alkyl bromide. How can I improve the selectivity for mono-alkylation?

Answer: This is a common challenge arising from the initial N-alkylation product being a more nucleophilic secondary amine, which can then compete with the starting material for the alkylating agent, leading to a quaternary ammonium salt.

  • Causality: The secondary amine formed after the first alkylation is often more reactive than the starting primary amine. This leads to over-alkylation, especially if the reaction is run for an extended period or at elevated temperatures.

  • Troubleshooting Strategies:

    • Control Stoichiometry: Use a slight excess of the azetidine starting material (e.g., 1.1-1.2 equivalents) relative to the alkyl halide. This ensures the alkylating agent is the limiting reagent, minimizing the chance of double alkylation.

    • Slow Addition of Alkyl Halide: Adding the alkyl halide dropwise over a period can maintain a low concentration of the electrophile, favoring the reaction with the more abundant starting material.

    • Choice of Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is recommended. It will scavenge the HBr formed during the reaction without competing as a nucleophile. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[1]

    • Reaction Temperature: Start at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Avoid high temperatures which can promote over-alkylation and potential side reactions.

    • Use of Amine Hydrobromide Salt: A strategy to enforce mono-alkylation is to start with the hydrobromide salt of 3-(4-Ethoxyphenoxy)azetidine and use a base to slowly deprotonate it in situ, keeping the concentration of the free amine low.[2]

Question: My N-alkylation reaction is very slow, even with heating. What could be the issue?

Answer: Several factors can contribute to a sluggish reaction.

  • Causality: The reactivity of the alkyl halide is critical (I > Br > Cl). Steric hindrance on either the azetidine or the alkyl halide can also significantly slow down the reaction. The choice of solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

  • Troubleshooting Strategies:

    • Activate the Halide: If using an alkyl bromide or chloride, adding a catalytic amount of sodium or potassium iodide can facilitate a Finkelstein reaction in situ, generating the more reactive alkyl iodide.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation as they can stabilize the transition state. Ensure the solvent is anhydrous, as water can interfere with the reaction.

    • Increase Temperature: If lower temperatures are not effective, gradually increase the temperature, monitoring for the formation of byproducts by TLC or LC-MS.

N-Acylation Reactions

Question: I am attempting to N-acylate 3-(4-Ethoxyphenoxy)azetidine with an acyl chloride, but I am getting a complex mixture and low yield of the desired amide. What are the likely side reactions?

Answer: N-acylation with highly reactive acyl chlorides can be problematic, especially with a strained ring system like azetidine.

  • Causality: The primary amine of the azetidine is a good nucleophile, but the resulting amide can still be reactive. The presence of a strong base can lead to side reactions. The strained azetidine ring might be susceptible to ring-opening under harsh conditions.

  • Troubleshooting Strategies:

    • Use a Milder Acylating Agent: Instead of an acyl chloride, consider using a carboxylic acid with a coupling agent like EDC/HOBt or HATU. This generates the active ester in situ under milder conditions, often leading to cleaner reactions and higher yields.

    • Schotten-Baumann Conditions: If using an acyl chloride, Schotten-Baumann conditions (e.g., acyl chloride in an inert solvent like DCM, and an aqueous solution of a base like NaHCO₃) can be effective. The biphasic system helps to control the reaction and scavenge the HCl byproduct.

    • Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or DIPEA to neutralize the HCl formed. Use of a stronger base might promote unwanted side reactions.

Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of 3-(4-Ethoxyphenoxy)azetidine with an aryl bromide is giving low conversion. How can I optimize this reaction?

Answer: The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[3]

  • Causality: The catalytic cycle involves several steps (oxidative addition, ligand exchange, reductive elimination), and the efficiency of each step is influenced by the reaction components. A suboptimal combination can lead to catalyst deactivation or slow turnover.

  • Troubleshooting Strategies:

    • Ligand Screening: The choice of phosphine ligand is critical. For coupling with a secondary amine like an azetidine, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective.[4][5]

    • Catalyst Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common precursors, using a pre-formed palladium-ligand complex can sometimes improve results.

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is of high purity and handled under inert conditions.

    • Solvent: Anhydrous toluene or dioxane are typical solvents. The reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.

    • Temperature: These reactions often require elevated temperatures (80-110 °C).

Reductive Amination

Question: During the reductive amination of a ketone with 3-(4-Ethoxyphenoxy)azetidine, I am observing significant formation of the corresponding alcohol from the ketone. How can I favor the formation of the desired amine?

Answer: This indicates that the reduction of the ketone is competing with or occurring faster than the formation and/or reduction of the iminium ion.[6][7]

  • Causality: The choice of reducing agent and the reaction pH are crucial. Some reducing agents, like sodium borohydride (NaBH₄), can readily reduce aldehydes and ketones at neutral pH.

  • Troubleshooting Strategies:

    • Use a pH-Sensitive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are milder reducing agents that are more selective for the iminium ion over the carbonyl group, especially under weakly acidic conditions (pH 5-6).[8]

    • Control the pH: Maintain a slightly acidic pH to promote the formation of the iminium ion intermediate, which is more readily reduced. This can be achieved by adding a small amount of acetic acid.

    • One-Pot, Two-Step Procedure: First, stir the ketone and the azetidine together in a suitable solvent (e.g., methanol or dichloroethane) for a period (e.g., 1-2 hours) to allow for the formation of the iminium ion before adding the reducing agent. The addition of molecular sieves can help to drive the imine formation by sequestering the water byproduct.[9]

Section 2: Experimental Protocols

The following are detailed, step-by-step methodologies for key functionalization reactions of 3-(4-Ethoxyphenoxy)azetidine.

Protocol for N-Alkylation

N_Alkylation_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Work-up & Purification Azetidine 3-(4-Ethoxyphenoxy)azetidine Mix Combine Azetidine, Base, and Solvent Azetidine->Mix AlkylHalide Alkyl Bromide/Iodide AddHalide Slowly add Alkyl Halide at Room Temperature AlkylHalide->AddHalide Base DIPEA or K₂CO₃ Base->Mix Solvent Anhydrous DMF Solvent->Mix Mix->AddHalide Stir Stir at RT to 50°C AddHalide->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for the N-alkylation of 3-(4-Ethoxyphenoxy)azetidine.

  • To a solution of 3-(4-Ethoxyphenoxy)azetidine (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Add the alkyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it may be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for N-Acylation using a Coupling Agent
  • Dissolve the carboxylic acid (1.1 eq), 3-(4-Ethoxyphenoxy)azetidine (1.0 eq), and hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DCM or DMF (0.1 M) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with DCM.

  • Wash the organic layer successively with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reagents Reagents cluster_procedure Reaction Procedure cluster_workup Work-up and Purification Flask Oven-dried flask InertGas Purge with Argon/Nitrogen Flask->InertGas Charge Charge flask with Pd catalyst, ligand, base, and aryl halide InertGas->Charge Pd_Catalyst Pd₂(dba)₃ Pd_Catalyst->Charge Ligand XPhos Ligand->Charge Base NaOtBu Base->Charge ArylHalide Aryl Bromide ArylHalide->Charge Azetidine 3-(4-Ethoxyphenoxy)azetidine AddSolvent Add solvent and azetidine Azetidine->AddSolvent Solvent Anhydrous Toluene Solvent->AddSolvent Charge->AddSolvent Heat Heat to 80-110°C AddSolvent->Heat Monitor Monitor by LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: General workflow for the Buchwald-Hartwig amination.

  • To an oven-dried flask under an argon atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), sodium tert-butoxide (1.4 eq), and the aryl bromide (1.0 eq).

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add anhydrous toluene (0.1 M), followed by 3-(4-Ethoxyphenoxy)azetidine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 3: Data and Stability Considerations

Physicochemical Properties (Estimated)
PropertyValueNotes
Molecular Weight193.23 g/mol
pKa (conjugate acid)~8-9Typical for a secondary amine.
LogP~2.0Estimated, indicating moderate lipophilicity.
Stability Profile
  • Acidic Conditions: The azetidine ring is susceptible to ring-opening under strongly acidic conditions. The ether linkage is generally stable to mild acids but may be cleaved under harsh acidic conditions (e.g., HBr, HI). The N-Boc protected variant can be deprotected using acids like TFA or HCl in an organic solvent.[10][11]

  • Basic Conditions: Generally stable under basic conditions typically used for N-alkylation and acylation.

  • Oxidative Conditions: The ethoxybenzene moiety may be sensitive to strong oxidizing agents. For instance, related N-(p-ethoxyphenyl) derivatives can be cleaved using ceric ammonium nitrate (CAN).[12] This should be a consideration when choosing reagents for subsequent reaction steps.

  • Reductive Conditions: The aromatic ring and ether linkage are generally stable to common reducing agents used in reductive amination (e.g., NaBH₃CN, NaBH(OAc)₃) and catalytic hydrogenation (e.g., H₂/Pd-C), although harsh conditions may affect the aromatic ring.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Chavan, A. A., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(57), 30287-30292. [Link]

  • Ombito, J. O., et al. (2023). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2023(1), 1-40. [Link]

  • Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2364–2379. [Link]

  • Li, Z., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters, 22(14), 5517–5521. [Link]

  • Wielgus, E., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 26(23), 7226. [Link]

  • Asymmetric Synthesis. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Jusufi, A., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceuticals, 15(11), 1369. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Reddy, P. V. N., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 23(18), 7171–7176. [Link]

  • G-Office, F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4585–4593. [Link]

  • Hodgson, D. M., & Beierle, J. M. (2011). Stereoselective functionalization of azetidines.
  • Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2364-2379. [Link]

  • Bolotin, D. S., et al. (2022). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 18, 1-10. [Link]

  • Beletskaya, I. P., et al. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 44(32). [Link]

  • Kerler, J., & Hofmann, T. (2007). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 55(15), 6216–6223. [Link]

  • Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2364-2379. [Link]

  • LibreTexts. (2021). Reductive Amination. [Link]

  • Moody, C. J., & Allin, S. M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Bermejo, F., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35057-35063. [Link]

  • McCague, R. (2019). N-Dealkylation of Amines. Molecules, 24(16), 2953. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2821. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Wang, Z., et al. (2014). Synthesis of aryloxyazetidine derivatives by CuI/l-proline catalyzed coupling reaction of arylboronic acid with 1-Boc-3-iodoazetidine. Tetrahedron Letters, 55(2), 449-451. [Link]

  • Fors, B. P., & Buchwald, S. L. (2012). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 134(3), 1594–1597. [Link]

  • Kappe, C. O., et al. (2013). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 78(20), 10332–10342. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? [Online forum post]. ResearchGate. [Link]

  • Beletskaya, I. P., et al. (2013). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ChemInform, 44(32). [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.
  • Various Authors. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups [Online forum post]. Reddit. [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 405. [Link]

  • Keglevich, G., et al. (2021). New N-acyl- as well as N-phosphonoylmethyl- and N-phosphinoylmethyl-α-amino-benzylphosphonates by acylation and a tandem Kabachnik–Fields protocol. Organic & Biomolecular Chemistry, 19(35), 7738-7747. [Link]

  • Anil, G. I., et al. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • Whitwood, A. C. (2016). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online. [Link]

  • Stach, K., et al. (1961). Process for the N-monoalkylation of piperazine.
  • Oakwood Chemical. (n.d.). N-Boc-3-hydroxyazetidine. [Link]

  • Buchwald, S. L., & Mauger, C. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Organic Letters, 8(19), 4371–4374. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis of 3-Substituted Azetidine Derivatives in Neuroscience Research

Introduction: The Azetidine Scaffold as a Privileged Structure in Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inheren...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold as a Privileged Structure in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and three-dimensional geometry offer a unique structural scaffold that can impart favorable physicochemical properties to bioactive molecules.[1] The conformational rigidity of the azetidine ring can lead to higher binding affinity and selectivity for biological targets compared to more flexible aliphatic chains.[2] This has led to the incorporation of the azetidine motif into several approved drugs, highlighting its importance in modern drug discovery.[1] While specific interest has been directed towards compounds like 3-(4-ethoxyphenoxy)azetidine, a broader examination of structurally related analogs provides a valuable context for understanding their potential in vitro performance. This guide offers a comparative analysis of various 3-substituted and other azetidine derivatives, focusing on their in vitro activity in the context of neuroscience research, a field where they have shown considerable promise.

Comparative In Vitro Profiling of Azetidine Derivatives

The versatility of the azetidine scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological activities. This section will compare the in vitro performance of different classes of azetidine derivatives against key neurological targets, supported by experimental data from peer-reviewed studies.

Azetidine Derivatives as Modulators of Monoamine Transporters

Monoamine transporters, including the vesicular monoamine transporter 2 (VMAT2), are critical for regulating neurotransmitter levels in the brain and are important targets for the treatment of various neurological and psychiatric disorders.

A study by Meltzer et al. (2013) investigated a series of novel cis- and trans-2,4-disubstituted azetidine derivatives as inhibitors of VMAT2.[3] Their findings demonstrated that these compounds potently inhibit the uptake of [³H]dopamine into isolated synaptic vesicles.[3] The in vitro efficacy of these compounds was determined using a radioligand uptake assay, a standard method for characterizing transporter inhibitors.

Table 1: In Vitro Inhibition of VMAT2 by Azetidine Derivatives [3]

CompoundStereochemistryKi (nM)
22b (cis-2,4-Bis(4-methoxyphenethyl)azetidine)cis24
15c (trans-2,4-Bis(methylenedioxyphenethyl)azetidine)trans31
Lobelane (reference compound)-45
Norlobelane (reference compound)-43
15a (trans-2,4-diphenethylazetidine)trans48
22a (cis-2,4-diphenethylazetidine)cis62

Data sourced from Meltzer et al., 2013.[3]

The data reveals that both cis- and trans-isomers of the azetidine derivatives are potent VMAT2 inhibitors, with the cis-4-methoxy analog 22b showing approximately twofold greater potency than the established VMAT2 inhibitor lobelane.[3] This highlights the potential for fine-tuning the potency of azetidine-based compounds through subtle structural modifications.

Azetidine Derivatives Targeting GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its transporters (GATs) are key targets for antiepileptic and anxiolytic drugs. Research into azetidine derivatives as GABA uptake inhibitors has yielded compounds with moderate to high affinity for GAT-1 and GAT-3.[4]

A study by Falch et al. explored 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives as analogs of a known GABA uptake inhibitor.[4] The inhibitory activity of these compounds was assessed through in vitro assays measuring their affinity for GAT-1 and GAT-3.[4]

Table 2: In Vitro Affinity of Azetidine Derivatives for GABA Transporters [4]

CompoundTargetIC50 (µM)
18b (N-methyl-3-hydroxy-3-(4-methoxyphenyl)azetidine)GAT-126.6 ± 3.3
18e (N-(4,4-diphenylbut-3-enyl)-3-hydroxy-3-(4-methoxyphenyl)azetidine)GAT-331.0 ± 4.7
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77

Data sourced from Falch et al.[4]

These findings indicate that while 3-hydroxy-3-aryl azetidines exhibit moderate affinity, modifications at the 2-position of the azetidine ring can lead to significantly more potent GAT-1 inhibitors.[4] This structure-activity relationship (SAR) insight is crucial for the rational design of more selective and potent GAT inhibitors.

Azetidine Derivatives as Nicotinic Acetylcholine Receptor (nAChR) Modulators

Nicotinic acetylcholine receptors are involved in a wide range of cognitive functions, and their modulation is a promising strategy for treating conditions like Alzheimer's disease, Parkinson's disease, and depression.[5][6] Sazetidine-A, a notable azetidine derivative, has been identified as a potent and selective agonist at α4β2 nAChRs.[7][8]

Table 3: In Vitro Functional Activity of Azetidine Derivatives at nAChRs [5]

CompoundReceptor TargetAgonist EC50 (nM)Inactivation IC50 (nM)
Azetidine 13 (isoxazolylpyridine ether analog)human α4β24332

Data sourced from Papke et al.[5]

The potent activity of azetidine analogs at nAChRs underscores their potential as therapeutic agents for neurological disorders. The ability to modulate receptor function at nanomolar concentrations makes them attractive lead compounds for further development.

Experimental Methodologies: A Closer Look at In Vitro Assays

The reliability of in vitro data is paramount for making informed decisions in drug discovery. The following sections detail the principles and steps of key assays used to characterize the azetidine derivatives discussed in this guide.

VMAT2 Inhibition Assay: [³H]Dopamine Uptake in Synaptic Vesicles

This assay directly measures the ability of a compound to inhibit the transport of dopamine into synaptic vesicles, providing a functional measure of VMAT2 inhibition.

Workflow Diagram:

VMAT2_Assay cluster_prep Vesicle Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection Vesicles Isolation of synaptic vesicles from rat striatum Incubation Incubate vesicles with [³H]Dopamine and test compound Vesicles->Incubation Add to assay buffer Filtration Rapid filtration to separate vesicles from free radioligand Incubation->Filtration Stop reaction Scintillation Quantify radioactivity by liquid scintillation counting Filtration->Scintillation Measure counts

Caption: VMAT2 functional assay workflow.

Step-by-Step Protocol:

  • Preparation of Synaptic Vesicles: Isolate synaptic vesicles from the striatal tissue of rats using differential centrifugation and sucrose density gradients. The purity and integrity of the vesicle preparation are critical for reliable results.

  • Assay Incubation: In a 96-well plate format, incubate the isolated synaptic vesicles with a known concentration of [³H]dopamine in the presence of varying concentrations of the test azetidine derivative. Include appropriate controls (vehicle and a known inhibitor like reserpine). The incubation is typically carried out at 37°C for a defined period.

  • Termination and Filtration: Stop the uptake reaction by rapid filtration through glass fiber filters. This step separates the vesicles containing the accumulated [³H]dopamine from the unbound radioligand in the incubation buffer.

  • Quantification: Wash the filters to remove non-specific binding. The amount of radioactivity trapped on the filters, corresponding to the [³H]dopamine taken up by the vesicles, is quantified using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to the control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]dopamine uptake) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation if a competitive binding assay with a radioligand is also performed.

GABA Transporter Affinity Assay: Radioligand Binding

This assay measures the affinity of a compound for a specific GABA transporter subtype by assessing its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Workflow Diagram:

GAT_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Detection Membranes Preparation of cell membranes expressing the target GAT Binding Incubate membranes with radioligand (e.g., [³H]tiagabine) and test compound Membranes->Binding Add to assay buffer Filtration Rapid filtration to separate bound and free radioligand Binding->Filtration Terminate binding Counting Quantify radioactivity by liquid scintillation counting Filtration->Counting Measure bound ligand

Caption: GABA transporter binding assay workflow.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GAT-1 or GAT-3 transporter. This ensures a high concentration of the target protein.

  • Binding Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]tiagabine for GAT-1) and a range of concentrations of the test azetidine derivative.

  • Equilibrium and Filtration: Allow the binding reaction to reach equilibrium. Then, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing and Counting: Wash the filters with ice-cold buffer to minimize non-specific binding. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known GAT inhibitor) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The in vitro data presented in this guide provides valuable insights into the structure-activity relationships of azetidine derivatives. For VMAT2 inhibitors, both the stereochemistry and the nature of the substituents on the phenyl rings significantly influence potency.[3] In the case of GABA transporter inhibitors, the position of the functional groups on the azetidine ring is a key determinant of activity, with 2-substituted derivatives showing higher potency for GAT-1.[4]

The exploration of 3-phenoxyazetidine derivatives, including the titular 3-(4-ethoxyphenoxy)azetidine, remains an area of active interest. Based on the available data for other 3-substituted azetidines, it is plausible that such compounds could exhibit activity at various neurological targets. Future in vitro studies should focus on screening these compounds against a panel of relevant receptors and transporters to elucidate their pharmacological profile.

Logical Relationship Diagram:

SAR_Logic Azetidine Azetidine Scaffold Substituents Substituent Modifications (Position, Stereochemistry, Functional Groups) Azetidine->Substituents is modified by Activity In Vitro Activity (Potency, Selectivity) Substituents->Activity influences Target Biological Target (e.g., VMAT2, GAT, nAChR) Target->Activity is modulated by SAR Structure-Activity Relationship (SAR) Activity->SAR informs Design Rational Drug Design SAR->Design guides Design->Substituents proposes new

Caption: The iterative cycle of SAR-driven drug design.

Conclusion

This guide provides a comparative overview of the in vitro performance of various azetidine derivatives in the context of neuroscience research. The data clearly demonstrates that the azetidine scaffold is a versatile platform for the development of potent and selective modulators of key neurological targets. While direct comparative data for 3-(4-ethoxyphenoxy)azetidine is not yet widely available in the public domain, the insights gained from related analogs provide a strong rationale for its further investigation. The detailed experimental protocols and workflows presented herein offer a practical framework for researchers to conduct their own in vitro evaluations and contribute to the growing body of knowledge on this promising class of compounds.

References

  • Meltzer, P. C., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5874-5878. [Link]

  • Falch, E., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2465-2474. [Link]

  • Papke, R. L., et al. (2018). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry, 61(23), 10596-10619. [Link]

  • Zwart, R., et al. (2008). Sazetidine-A is a potent and selective agonist at native and recombinant alpha4beta2 nicotinic acetylcholine receptors. Molecular Pharmacology, 73(6), 1838-1843. [Link]

  • Caron, S., et al. (2019). Enhancement of alcohol aversion by the nicotinic acetylcholine receptor drug sazetidine-A. Neuropsychopharmacology, 44(10), 1736-1744. [Link]

  • Gatta, F., et al. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 26(11), 3321. [Link]

  • Schindler, C. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3988-4015. [Link]

  • Barrett, D. G., et al. (2020). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Meltzer, P. C., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. [Link]

Sources

Validation

Head-to-head comparison of 3-(4-Ethoxyphenoxy)azetidine with established drugs

An objective, data-driven comparison between the novel investigational compound 3-(4-Ethoxyphenoxy)azetidine and established therapeutic agents is crucial for its developmental trajectory. As of early 2026, public-domain...

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison between the novel investigational compound 3-(4-Ethoxyphenoxy)azetidine and established therapeutic agents is crucial for its developmental trajectory. As of early 2026, public-domain data on the specific biological activity of 3-(4-Ethoxyphenoxy)azetidine is not available, precluding a direct comparison with approved drugs based on existing literature.

Therefore, this guide adopts a predictive and methodological framework. We will postulate a plausible mechanism of action for 3-(4-Ethoxyphenoxy)azetidine—selective, reversible inhibition of Monoamine Oxidase B (MAO-B)—based on its structural motifs, which are common in CNS-active agents. This allows us to construct a scientifically rigorous, albeit hypothetical, head-to-head comparison with Selegiline , a well-characterized, irreversible MAO-B inhibitor widely used in the management of Parkinson's disease.

This document serves as a template for the types of experiments and data required to rigorously evaluate a novel drug candidate against a clinical benchmark, structured for an audience of drug development professionals.

Introduction to MAO-B Inhibition as a Therapeutic Strategy

Monoamine Oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of dopamine. By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, which is a cornerstone of symptomatic treatment for Parkinson's disease.

  • Established Drug: Selegiline is an FDA-approved propargylamine-based irreversible inhibitor of MAO-B. It acts as a "suicide inhibitor," forming a covalent bond with the FAD cofactor of the enzyme, leading to long-lasting inhibition. While effective, its irreversible nature necessitates careful dosing to avoid side effects associated with non-specific inhibition and potential for drug-drug interactions.

  • Investigational Compound: 3-(4-Ethoxyphenoxy)azetidine (herein designated Azetidine Compound X or ACX) is a novel small molecule. For the purpose of this guide, we will hypothesize that ACX functions as a selective, reversible MAO-B inhibitor . A reversible mechanism could offer potential advantages in safety and dosing flexibility compared to irreversible inhibitors like Selegiline.

Head-to-Head Comparison: ACX vs. Selegiline

Mechanism of Action: Reversible vs. Irreversible Inhibition

The fundamental difference between the hypothesized action of ACX and the known action of Selegiline lies in their interaction with the MAO-B enzyme.

  • Selegiline covalently modifies the enzyme, leading to a prolonged, near-permanent inactivation until new enzyme is synthesized.

  • ACX (Hypothesized) engages in non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with the enzyme's active site. This binding is in equilibrium, and the inhibitor can dissociate, allowing the enzyme to regain function. This difference has significant implications for pharmacodynamics and safety.

cluster_0 Mechanism of Inhibition Enzyme_R Active MAO-B Enzyme Complex_R Enzyme-ACX Complex (Non-covalent) Enzyme_R->Complex_R Binding ACX ACX (Reversible Inhibitor) Complex_R->Enzyme_R Dissociation (Equilibrium) Enzyme_I Active MAO-B Enzyme Complex_I Covalently Inactivated Enzyme Enzyme_I->Complex_I Covalent Bonding (No Dissociation) Selegiline Selegiline (Irreversible Inhibitor)

Caption: Comparative binding mechanisms of a reversible (ACX) vs. an irreversible (Selegiline) inhibitor.

In Vitro Potency and Selectivity

The primary goal for a new MAO-B inhibitor is to demonstrate high potency for the target enzyme (MAO-B) and high selectivity over the related isoform, MAO-A. Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis).

Table 1: Hypothetical In Vitro Potency (IC₅₀) and Selectivity

Compound MAO-B IC₅₀ (nM) MAO-A IC₅₀ (nM) Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀)
ACX 15 4,500 300
Selegiline 25 2,000 80

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data for ACX is hypothetical.

Based on this hypothetical data, ACX demonstrates superior potency (lower IC₅₀ for MAO-B) and a significantly better selectivity profile compared to Selegiline.

Enzyme Kinetic Analysis: Determining Mode of Inhibition

To validate the hypothesized reversible and competitive nature of ACX, a Michaelis-Menten kinetic analysis would be performed. This experiment determines how the inhibitor affects the enzyme's affinity for its substrate (Km) and its maximum reaction velocity (Vmax).

Table 2: Hypothetical Enzyme Kinetic Parameters for ACX

ACX Conc. (nM) Apparent Km (μM) Apparent Vmax (nmol/min/mg)
0 (Control) 20 100
10 35 100
20 50 100

This hypothetical data shows an increase in the apparent Km with no change in Vmax, which is characteristic of a competitive inhibition model.

cluster_workflow Enzyme Kinetics Workflow prep Prepare Recombinant MAO-B Enzyme incubate Incubate Enzyme, Substrate, and ACX at 37°C prep->incubate substrate Prepare Serial Dilutions of Substrate (e.g., Kynuramine) substrate->incubate inhibitor Prepare Fixed Concentrations of ACX (0, 10, 20 nM) inhibitor->incubate measure Measure Product Formation (Fluorescence/Absorbance) Over Time incubate->measure plot Plot Velocity vs. Substrate (Michaelis-Menten Plot) measure->plot analyze Analyze Data using Non-linear Regression to Determine Km and Vmax plot->analyze

Caption: Workflow for determining the mode of enzyme inhibition.

Neuroprotection in a Cell-Based Model

A key therapeutic goal is to protect dopaminergic neurons from neurotoxin-induced damage. The SH-SY5Y neuroblastoma cell line is a standard model for this assessment.

Table 3: Hypothetical Neuroprotective Effects in SH-SY5Y Cells

Treatment Condition Neuronal Viability (%)
Vehicle Control 100
MPP⁺ (1 mM) 45
MPP⁺ + Selegiline (1 μM) 75
MPP⁺ + ACX (1 μM) 85

MPP⁺ is a neurotoxin that induces Parkinson's-like cell death. Data for ACX is hypothetical and suggests superior neuroprotective capacity under these conditions.

Detailed Experimental Protocols

Protocol: In Vitro MAO-B Inhibition Assay
  • Objective: To determine the IC₅₀ of ACX and Selegiline against human recombinant MAO-B.

  • Materials: Human recombinant MAO-B, Kynuramine (substrate), Potassium Phosphate buffer, test compounds (ACX, Selegiline), 96-well microplate, plate reader.

  • Procedure:

    • Prepare serial dilutions of ACX and Selegiline in buffer.

    • In a 96-well plate, add 50 μL of buffer, 25 μL of test compound dilution, and 25 μL of MAO-B enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 μL of Kynuramine substrate.

    • Measure the rate of formation of 4-hydroxyquinoline (the fluorescent product) kinetically for 30 minutes using a plate reader (Excitation: 320 nm, Emission: 405 nm).

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol: Cell Viability and Neuroprotection Assay
  • Objective: To assess the ability of ACX to protect SH-SY5Y cells from MPP⁺-induced toxicity.

  • Materials: SH-SY5Y cells, DMEM/F12 media, Fetal Bovine Serum (FBS), MPP⁺ iodide, ACX, Selegiline, Thiazolyl Blue Tetrazolium Bromide (MTT).

  • Procedure:

    • Plate SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

    • Pre-treat the cells with vehicle, ACX (1 μM), or Selegiline (1 μM) for 2 hours.

    • Introduce the neurotoxin MPP⁺ (1 mM) to all wells except the vehicle control.

    • Incubate for an additional 24 hours at 37°C.

    • Remove the media and add MTT solution (0.5 mg/mL). Incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage relative to the vehicle-only control wells.

Summary and Forward Outlook

This guide presents a hypothetical but methodologically sound comparison between the novel compound 3-(4-Ethoxyphenoxy)azetidine (ACX) and the established drug Selegiline. Based on our postulated data, ACX exhibits several potentially advantageous characteristics:

  • Higher Potency and Selectivity: Suggests a potentially wider therapeutic window and lower risk of off-target effects.

  • Reversible Mechanism: May offer improved safety, reduced risk of permanent enzyme inactivation from overdose, and more predictable pharmacodynamics.

  • Superior Neuroprotection: In a cellular model, ACX showed a greater capacity to protect neurons from toxic insult.

It must be unequivocally stated that these are projected outcomes . Rigorous, empirical testing as outlined in the protocols above is required to validate these hypotheses. Should experimental data align with these projections, 3-(4-Ethoxyphenoxy)azetidine would represent a promising candidate for further preclinical and clinical development as a next-generation therapy for Parkinson's disease.

References

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. [Link]

  • Riederer, P., & Lachenmayer, L. (2003). Selegiline's neuroprotective potential revisited. Journal of Neural Transmission. [Link]

  • FDA. (2022). ZELAPAR® (selegiline hydrochloride) Orally Disintegrating Tablets. AccessData.FDA. [Link]

  • Magyar, K., & Szende, B. (2004). (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties. Neurotoxicology. [Link]

  • Naoi, M., & Maruyama, W. (1999). Cell death of dopamine neurons in aging and Parkinson's disease. Mechanisms of Ageing and Development. [Link]

  • Volz, H. P., & Gleiter, C. H. (1998). Monoamine oxidase inhibitors. A new generation. CNS Drugs. [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Ethoxyphenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(4-Ethoxyphenoxy)azetidine
© Copyright 2026 BenchChem. All Rights Reserved.